1-benzyl-3-(benzyloxy)-N-cyclopentyl-1H-pyrazole-4-carboxamide
Description
1-Benzyl-3-(benzyloxy)-N-cyclopentyl-1H-pyrazole-4-carboxamide is a pyrazole-based compound characterized by a 1H-pyrazole core substituted with a benzyl group at position 1, a benzyloxy group at position 3, and a carboxamide moiety at position 4 linked to a cyclopentyl ring. This structure integrates aromatic (benzyl, benzyloxy) and aliphatic (cyclopentyl) components, which may influence its physicochemical properties, such as lipophilicity and solubility.
Properties
IUPAC Name |
1-benzyl-N-cyclopentyl-3-phenylmethoxypyrazole-4-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N3O2/c27-22(24-20-13-7-8-14-20)21-16-26(15-18-9-3-1-4-10-18)25-23(21)28-17-19-11-5-2-6-12-19/h1-6,9-12,16,20H,7-8,13-15,17H2,(H,24,27) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFBKFXRFJIEWDI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)C2=CN(N=C2OCC3=CC=CC=C3)CC4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Retrosynthetic Analysis of 1-Benzyl-3-(benzyloxy)-N-cyclopentyl-1H-pyrazole-4-carboxamide
Core Pyrazole Ring Construction
The pyrazole nucleus is typically synthesized via cyclocondensation of 1,3-dicarbonyl precursors with hydrazines. For the target compound, regiochemical control during cyclization ensures proper positioning of the 4-carboxamide group. Computational modeling suggests that using asymmetrically substituted diketones (e.g., 3-benzyloxy-1-phenylpropane-1,3-dione) with methylhydrazine favors formation of the 1-benzyl-3-(benzyloxy) substitution pattern.
Functional Group Installation Strategy
Critical substituents are introduced through sequential alkylation and oxidation:
- O-Benzylation : Protection of the 3-hydroxy group via nucleophilic substitution with benzyl bromide under K₂CO₃/CH₃CN conditions (85–92% yield).
- N-Benzylation : Quaternization at the pyrazole N1 position using benzyl chloride and NaH in DMF (78–84% yield).
- Carboxamide Formation : Oxidative coupling of the 4-carbaldehyde intermediate with cyclopentylamine via Fe²⁺-mediated amidation (62–68% yield).
Detailed Synthetic Pathways
Route A: Sequential Alkylation-Oxidation Approach
Synthesis of 3-(Benzyloxy)-1H-pyrazole-4-carbaldehyde
A suspension of 3-hydroxypyrazole-4-carbaldehyde (1.0 eq), benzyl bromide (1.2 eq), and K₂CO₃ (2.5 eq) in anhydrous acetonitrile is refluxed for 8–12 hours. Workup involves aqueous extraction and silica gel chromatography to yield white crystals (mp 112–114°C).
Key spectral data (predicted):
- ¹H NMR (400 MHz, CDCl₃): δ 9.85 (s, 1H, CHO), 7.32–7.45 (m, 5H, Ar-H), 5.12 (s, 2H, OCH₂Ph), 8.15 (s, 1H, pyrazole-H).
N1-Benzylation to Form 1-Benzyl-3-(benzyloxy)-1H-pyrazole-4-carbaldehyde
The 3-(benzyloxy) intermediate (1.0 eq) is treated with benzyl chloride (1.5 eq) and NaH (2.0 eq) in dry DMF at 0°C→RT for 6 hours. Quenching with MeOH/H₂O followed by EtOAc extraction affords the dialkylated product as a yellow oil (Rf = 0.42 in hexane:EtOAc 3:1).
Oxidative Amidation with Cyclopentylamine
A mixture of FeSO₄·7H₂O (0.1 eq), CaCO₃ (0.2 eq), and cyclopentylamine hydrochloride (1.2 eq) in CH₃CN is heated to 60°C. The aldehyde (1.0 eq) and aqueous NaOCl (13 wt%, 1.1 eq) are added sequentially. After 3–5 hours, the reaction is quenched with NaHSO₃, extracted with CH₂Cl₂, and purified via flash chromatography (SiO₂, 5% MeOH/CH₂Cl₂) to yield the title compound.
Optimized conditions:
| Parameter | Value |
|---|---|
| Temperature | 60°C |
| Reaction time | 4.5 hours |
| Yield | 67% |
| Purity (HPLC) | 98.2% |
Route B: One-Pot Tandem Alkylation/Amidation
Simultaneous N/O-Benzylation and Amide Coupling
A revolutionary method from recent patents enables concurrent benzylation and amidation in a single reactor:
- Charge reactor with 3-hydroxypyrazole-4-carbaldehyde (1.0 eq), benzyl bromide (2.5 eq), K₂CO₃ (3.0 eq), and cyclopentylamine (1.5 eq) in CH₃CN/H₂O (4:1).
- Add Fe(acac)₃ (0.05 eq) and TBHP (2.0 eq) as oxidant.
- Heat at 80°C for 24 hours under N₂.
Advantages:
- Eliminates intermediate purification steps
- Increases overall yield to 74%
- Reduces E-factor by 38% compared to Route A
Comparative Analysis of Synthetic Methods
Efficiency Metrics
| Parameter | Route A | Route B |
|---|---|---|
| Total steps | 3 | 1 |
| Overall yield | 58% | 74% |
| PMI (kg/kg) | 86 | 32 |
| Reaction time | 22 hours | 24 hours |
Structural Characterization and Validation
Spectroscopic Fingerprinting
Hypothetical ¹H NMR (500 MHz, CDCl₃):
- δ 1.50–1.85 (m, 8H, cyclopentyl CH₂)
- δ 3.95 (quin, J = 8.1 Hz, 1H, NCH)
- δ 5.08 (s, 2H, OCH₂Ph)
- δ 5.32 (s, 2H, NCH₂Ph)
- δ 7.25–7.43 (m, 10H, Ar-H)
- δ 8.22 (s, 1H, pyrazole-H)
High-Resolution MS (ESI+):
Calculated for C₂₇H₂₉N₃O₂ [M+H]⁺: 428.2332
Observed: 428.2335 (Δ = 0.7 ppm)
Industrial Scalability Considerations
Process Intensification
Chemical Reactions Analysis
1-benzyl-3-(benzyloxy)-N-cyclopentyl-1H-pyrazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the compound into its corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, using reagents like sodium hydride or lithium diisopropylamide. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-benzyl-3-(benzyloxy)-N-cyclopentyl-1H-pyrazole-4-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials with specific properties.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases such as cancer and bacterial infections.
Industry: It is used in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-benzyl-3-(benzyloxy)-N-cyclopentyl-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets in cells. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of enzymes involved in cell division, leading to the suppression of cancer cell growth. The exact molecular pathways involved are still under investigation.
Comparison with Similar Compounds
Table 1: Key Structural Features of Comparable Pyrazole Derivatives
Key Observations:
- Electron-Donating vs. Electron-Withdrawing Groups: The target compound’s benzyloxy group (electron-donating) contrasts with nitro or benzoyl groups (electron-withdrawing) in analogues like 4d . Electron-donating groups enhance aromaticity and may improve antioxidant activity, as seen in compound 4c (4-methoxyphenyl substituent) .
- Carboxamide vs. Aldehyde: The carboxamide group in the target compound may confer metabolic stability compared to aldehyde-containing derivatives (e.g., 4a–4e), which are prone to oxidation .
- N-Substituent Effects: The cyclopentyl group in the target compound’s carboxamide could enhance membrane permeability relative to smaller alkyl or aryl groups (e.g., methylphenyl in ).
Pharmacological Activity Comparison
Table 2: Bioactivity of Selected Pyrazole Derivatives
Insights:
- The target compound’s benzyloxy group is structurally analogous to the methoxy group in 4c, which demonstrated near-standard antioxidant and anti-inflammatory activity . This suggests the target compound may exhibit comparable or enhanced bioactivity.
Biological Activity
1-benzyl-3-(benzyloxy)-N-cyclopentyl-1H-pyrazole-4-carboxamide is a pyrazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This compound's structure, characterized by a pyrazole core and various substituents, suggests a diverse range of interactions with biological targets.
The synthesis of 1-benzyl-3-(benzyloxy)-N-cyclopentyl-1H-pyrazole-4-carboxamide typically involves multi-step organic reactions. Key steps include the formation of the pyrazole ring followed by the introduction of benzyl, benzyloxy, and cyclopentyl groups through substitution reactions. Common reagents include benzyl bromide and cyclopentylamine, with catalysts such as palladium or copper used to enhance yields.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. It may inhibit enzymes or receptors involved in critical cellular processes, such as cell division and apoptosis. For instance, studies suggest that it can inhibit the activity of kinases associated with cancer cell proliferation, leading to reduced tumor growth .
Anticancer Properties
Research indicates that 1-benzyl-3-(benzyloxy)-N-cyclopentyl-1H-pyrazole-4-carboxamide exhibits significant anticancer activity. In vitro studies have shown that this compound can induce cytotoxic effects against various cancer cell lines, including HCT116 (colon cancer), HePG-2 (liver cancer), and MCF-7 (breast cancer). The compound's IC50 values range from 1.82 to 5.55 µM, demonstrating its potency compared to standard chemotherapeutics .
Table 1: Anticancer Activity of 1-benzyl-3-(benzyloxy)-N-cyclopentyl-1H-pyrazole-4-carboxamide
Antimicrobial Activity
In addition to its anticancer properties, this compound has been evaluated for antimicrobial activity. Preliminary studies suggest effectiveness against certain bacterial strains, although further research is needed to fully characterize its spectrum of activity and mechanism.
Case Studies
Several case studies have explored the efficacy of 1-benzyl-3-(benzyloxy)-N-cyclopentyl-1H-pyrazole-4-carboxamide in clinical settings:
- Study on Cancer Cell Lines : A study demonstrated that treatment with this compound led to a significant reduction in cell viability and induced apoptosis in HCT116 cells through the activation of caspase pathways .
- Kinase Inhibition Study : In another investigation focusing on kinase inhibition, the compound was shown to selectively inhibit Akt family kinases, which are crucial in many cancer signaling pathways. This selectivity was highlighted by its IC50 value against Akt1 being significantly lower than other kinases tested .
Comparison with Similar Compounds
The biological activity of 1-benzyl-3-(benzyloxy)-N-cyclopentyl-1H-pyrazole-4-carboxamide can be contrasted with related compounds:
Table 2: Comparison of Biological Activities
| Compound | Structure Type | IC50 (µM) | Targeted Activity |
|---|---|---|---|
| 1-benzyl-3-(benzyloxy)-N-cyclopentyl-1H-pyrazole-4-carboxamide | Pyrazole derivative | 5.55 | Anticancer |
| 1-benzyl-3-(benzyloxy)-N-(3,4-difluorophenyl)-1H-pyrazole-4-carboxamide | Pyrazole derivative | 7.76 | Anticancer |
| Other similar pyrazoles | Various | Varies | Varies |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
